2-Phenylpentan-3-one
Overview
Description
2-Phenylpentan-3-one is a chemical compound that is structurally related to β-diketones, a class of compounds characterized by the presence of two keto groups (C=O) on adjacent carbon atoms within a carbon chain. While the provided papers do not directly discuss 2-Phenylpentan-3-one, they do provide insights into the properties and behaviors of structurally similar β-diketones and related compounds, which can be used to infer certain aspects of 2-Phenylpentan-3-one.
Synthesis Analysis
The synthesis of β-diketones and related compounds often involves the formation of a strong hydrogen bond in the enol tautomer, as seen in the derivatives of pentane-2,4-dione . The synthesis of 3-substituted pentan-5-olides and 2-penten-5-olides from 2-(Phenylthio)-2-penten-5-olide indicates the potential for electrophilic reactivity and the formation of various substituted derivatives . This suggests that 2-Phenylpentan-3-one could potentially be synthesized through similar electrophilic reactions or by modifying existing β-diketone synthesis methods.
Molecular Structure Analysis
The molecular structure of β-diketones is significantly influenced by the presence of intramolecular hydrogen bonding, which stabilizes the enol tautomer. X-ray crystallography has revealed very short hydrogen bonds in these compounds, indicating strong hydrogen bonding . This implies that 2-Phenylpentan-3-one may also exhibit strong intramolecular hydrogen bonding, influencing its molecular geometry and stability.
Chemical Reactions Analysis
β-diketones are known to undergo tautomerization between the keto and enol forms, with the enol form often being stabilized by hydrogen bonding . The presence of substituents can influence the reactivity of these compounds, as seen in the synthesis of azoderivatives and the photoisomerization of butadienes . Therefore, 2-Phenylpentan-3-one may participate in similar chemical reactions, with its reactivity being modulated by the phenyl substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones and related compounds are closely related to their molecular structure. The strength of the hydrogen bond in these compounds can be assessed by IR spectroscopy, NMR, and theoretical calculations . The presence of substituents can affect properties such as solvatochromism, proton dissociation thermodynamics, and thermal stability . For 2-Phenylpentan-3-one, similar analytical techniques could be used to determine its physical and chemical properties, which are likely to be influenced by the phenyl group and the keto-enol equilibrium.
Scientific Research Applications
Synthesis and Catalysis
The compound has been utilized in chemical synthesis. For instance, a study by Zhang et al. (2010) explored the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through organophosphine-catalyzed reactions. This process demonstrated high selectivity and operational simplicity, operating under mild conditions without transition metals (Qing Zhang, Yan Qiao, Min Huang, Hong-Dong Liang, R. Zhou, 2010).
Photochemistry
In the field of photochemistry, Klán and Literák (1999) investigated the solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This study examined the efficiencies of photoreactions in relation to solvent polarity, base addition, and temperature (P. Klán, Jaromír Literák, 1999).
Spectroscopic Characterization
Westphal et al. (2012) conducted a comprehensive spectroscopic characterization of related designer drugs, providing detailed structural elucidation using mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic techniques (F. Westphal, T. Junge, U. Girreser, W. Greibl, Carmen Doering, 2012).
Plant Science
In plant science, Song et al. (2015) revealed that 3-pentanol, a related compound, primes plant immunity against bacterial pathogens, suggesting potential agricultural applications in enhancing plant resistance (G. C. Song, H. Choi, C. Ryu, 2015).
Chemical Kinetics
A study by Maldonado et al. (2011) focused on the kinetics and mechanisms of the dehydrochlorination of derivatives of 1-phenylpentan-1-one. This research provided insights into the reactions' energy barriers and reaction mechanisms, contributing to our understanding of chemical kinetics (Alexis Maldonado, J. Mora, Simon J. Subero, M. Loroño, Tania Córdova, G. Chuchani, 2011).
Neurochemistry
In neurochemistry, Okuyama et al. (2004) examined how conductor compounds of phenylpentane in mushroom mycelium affected dopamine release, suggesting applications in studying brain neurotransmitter dynamics (S. Okuyama, E. Sawasaki, H. Yokogoshi, 2004).
Mechanism of Action
Target of Action
2-Phenylpentan-3-one is a ketone compound . Ketones are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a ketone, it may undergo nucleophilic addition reactions with various biological nucleophiles . For instance, Grignard reagents can react with ketones to form tertiary alcohols . .
Biochemical Pathways
For example, they can be reduced to alcohols by hydride reducing agents . They can also react with Grignard reagents to form tertiary alcohols .
Pharmacokinetics
The molecular properties of 2-phenylpentan-3-one, such as its molecular weight of 162228 Da , may influence its pharmacokinetic properties.
Result of Action
The reactions of ketones with biological nucleophiles can lead to various products, which may have different biological effects .
properties
IUPAC Name |
2-phenylpentan-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXZZTGJCIWPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpentan-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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